![molecular formula C15H15N3O6 B1662302 2-[[3-(2-氨基-2-羧乙基)-2,6-二氧代-1-嘧啶基]甲基]苯甲酸 CAS No. 745055-86-1](/img/structure/B1662302.png)
2-[[3-(2-氨基-2-羧乙基)-2,6-二氧代-1-嘧啶基]甲基]苯甲酸
描述
2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid (2-AACB) is a compound of interest due to its potential applications in various scientific fields. It is a derivative of benzoic acid and is composed of two carboxylic groups and an amine group. The compound has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
科学研究应用
UBP 296: Comprehensive Analysis of Scientific Research Applications
Kainate Receptor Antagonism: UBP 296 is identified as a potent and selective antagonist of kainate receptors, particularly those containing the GluK5 subunit. It shows significant selectivity over AMPA receptors and other kainate receptor subunits such as GluK2 and GluK5. This specificity makes UBP 296 a valuable tool for studying synaptic transmission and the role of kainate receptors in the central nervous system .
Synaptic Transmission Studies: In studies involving rat hippocampal slices, UBP 296 has been shown to reversibly block ATPA-induced synaptic transmission inhibition. This indicates its potential utility in dissecting the contributions of different glutamate receptors to synaptic plasticity and communication within the hippocampus .
Neuropharmacological Research: The compound’s ability to selectively depress glutamate-induced calcium influx in cells expressing GLUK5, either in homomeric or heteromeric forms, positions UBP 296 as a critical agent in neuropharmacological research. It aids in understanding the physiological and pathological roles of kainate receptors .
Spinal Cord Studies: UBP 296’s antagonistic action on GLUK5-containing kainate receptors in the spinal cord has implications for research into spinal cord injury and diseases. By modulating excitatory neurotransmission, it may help uncover new therapeutic targets for conditions affecting spinal cord function .
5. Modulation of Appetite and Eating Behaviors Research involving the hypothalamus has explored the role of glutamate receptor activation in eating behaviors. UBP 296 has been used to investigate how blocking kainate receptors affects food intake, providing insights into the neural circuits controlling appetite .
作用机制
Target of Action
UBP 296 primarily targets the GLUK5-containing kainate receptors . These receptors are a type of ionotropic glutamate receptor in the central nervous system. They play a crucial role in modulating synaptic transmission and plasticity .
Mode of Action
UBP 296 acts as a selective antagonist of GLUK5-containing kainate receptors . It selectively depresses glutamate-induced calcium influx in cells containing GLUK5 in homomeric or heteromeric forms . This means that UBP 296 binds to these receptors and inhibits their activity, thereby preventing the influx of calcium ions into the cells .
Biochemical Pathways
The primary biochemical pathway affected by UBP 296 is the kainate receptor-mediated synaptic transmission . By blocking the GLUK5-containing kainate receptors, UBP 296 inhibits the transmission of signals in this pathway. This can have downstream effects on various cellular processes, including neuronal excitability and synaptic plasticity .
Result of Action
The molecular effect of UBP 296’s action is the reduction of calcium influx in cells expressing GLUK5-containing kainate receptors . This leads to a decrease in neuronal excitability and alterations in synaptic transmission . At the cellular level, UBP 296 can reversibly block ATPA-induced depressions of synaptic transmission .
属性
IUPAC Name |
2-[[3-(2-amino-2-carboxyethyl)-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIYULWYHDSXHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(RS)-1-(2-amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



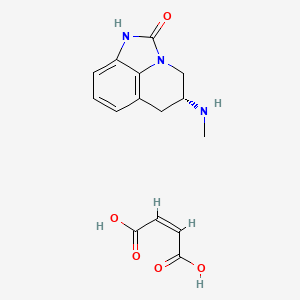
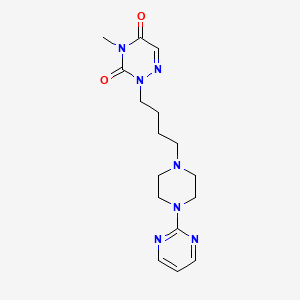
![2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate](/img/structure/B1662221.png)

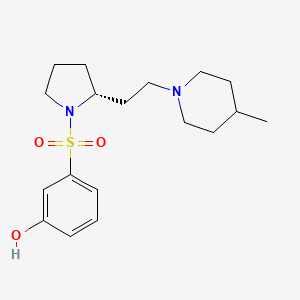

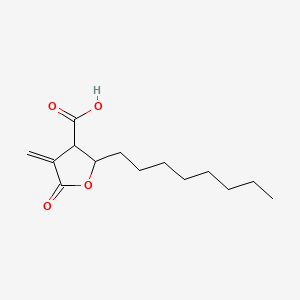

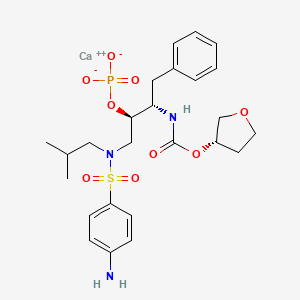
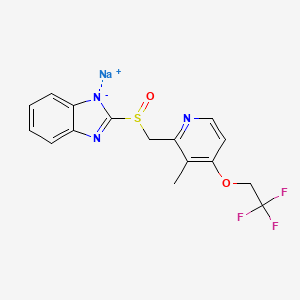

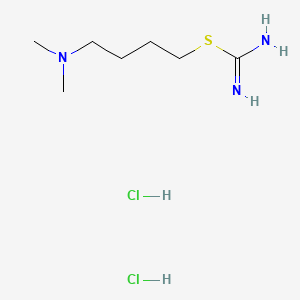

![2-[(4-phenyl-1-piperazinyl)methyl]-3,6-dihydro-2H-imidazo[1,2-c]quinazolin-5-one](/img/structure/B1662242.png)